2,4-dibromobutanoyl bromide chemical properties
2,4-dibromobutanoyl bromide chemical properties
An In-depth Technical Guide to 2,4-Dibromobutanoyl Bromide: Properties, Reactivity, and Synthetic Utility
Introduction
2,4-Dibromobutanoyl bromide is a highly functionalized and reactive organic compound. Characterized by a four-carbon chain bearing three bromine atoms—one in an acyl bromide functional group and two at the alpha and gamma positions—this molecule serves as a potent and versatile building block in advanced organic synthesis.[1] Its high electrophilicity at multiple sites makes it a valuable intermediate for constructing complex molecular architectures.[1][] This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility for researchers in the pharmaceutical, agrochemical, and polymer industries.[3][4]
Part 1: Core Physicochemical Properties and Safe Handling
The utility of 2,4-dibromobutanoyl bromide is intrinsically linked to its physical properties and chemical stability. Due to its high reactivity, particularly its susceptibility to hydrolysis, proper handling and storage are paramount for successful application and laboratory safety.[1]
Physical and Chemical Data Summary
All quantitative data for 2,4-dibromobutanoyl bromide (CAS No. 52412-07-4) are summarized in the table below for ease of reference.[1][5][6]
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dibromobutanoyl bromide | [7] |
| Synonyms | 2,4-dibromobutyryl bromide | [1][5][8] |
| CAS Number | 52412-07-4 | [1][7][8] |
| Molecular Formula | C₄H₅Br₃O | [3][5][7] |
| Molecular Weight | 308.79 g/mol | [3][5][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120-125 °C @ 20 Torr | [4][5] |
| Density (Predicted) | 2.346 ± 0.06 g/cm³ | [3][4][5] |
| Solubility | Soluble in CH₂Cl₂, ether; Insoluble in water | [1] |
| Canonical SMILES | C(CBr)C(C(=O)Br)Br | [][5][7] |
Safe Handling and Storage
2,4-Dibromobutanoyl bromide is a corrosive and lachrymatory compound that must be handled with extreme caution.[3] The acyl bromide functional group reacts violently with water and other protic nucleophiles.[9]
Core Safety Protocols:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.[1]
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[3] Containers must be sealed tightly.
-
In case of Exposure: In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]
Part 2: Reactivity Profile and Mechanistic Considerations
The synthetic power of 2,4-dibromobutanoyl bromide stems from its three distinct electrophilic centers. The reactivity of these sites can be selectively addressed through careful choice of nucleophiles and reaction conditions.
Figure 1. Key electrophilic sites in 2,4-dibromobutanoyl bromide.
-
Nucleophilic Acyl Substitution: The acyl bromide is the most electrophilic site, readily attacked by a wide range of nucleophiles (alcohols, amines, water) to form esters, amides, or the corresponding carboxylic acid.[] This reactivity is characteristic of strong acylating agents.[]
-
Sɴ2 Reaction at C-4 (γ-position): The primary alkyl bromide at the C-4 position is a classic substrate for Sɴ2 reactions.[10][11] Strong nucleophiles can displace the bromide ion, allowing for the introduction of various functional groups at the terminus of the carbon chain.
-
Sɴ2 Reaction at C-2 (α-position): The secondary alkyl bromide at the C-2 position is also susceptible to Sɴ2 attack. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. However, it is more sterically hindered than the C-4 position.[12]
This hierarchy of reactivity allows for stepwise functionalization, a highly desirable trait in multi-step synthesis.
Part 3: Key Synthetic Applications
The primary utility of 2,4-dibromobutanoyl bromide is as a precursor to other valuable synthetic intermediates, most notably α-bromo-γ-butyrolactone.
Synthesis of α-Bromo-γ-butyrolactone
The intramolecular cyclization of 2,4-dibromobutanoyl bromide (or its derivatives) is a cornerstone application. This transformation leverages the molecule's built-in nucleophile-electrophile relationship. Treatment with a mild base or a nucleophile that first attacks the acyl bromide can trigger a subsequent intramolecular Sɴ2 reaction.
For example, controlled hydrolysis first converts the acyl bromide to a carboxylate. This carboxylate then acts as an internal nucleophile, attacking the γ-carbon (C-4) and displacing the bromide to form the stable five-membered lactone ring.
Figure 2. Workflow for the synthesis of α-bromo-γ-butyrolactone.
This product, α-bromo-γ-butyrolactone, is a widely used intermediate for synthesizing agrochemicals (especially fungicides) and functional polymers.[13][14] The α-methylene-γ-butyrolactone scaffold, accessible from this intermediate, is present in many biologically active natural products.[14][15]
Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone
The following protocol is a representative procedure adapted from principles of acyl halide reactivity and intramolecular cyclization.[16]
-
Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dibromobutanoyl bromide (1.0 eq) dissolved in anhydrous diethyl ether (0.2 M).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of water (1.0 eq) mixed with pyridine (1.1 eq) via the dropping funnel over 30 minutes to control the exothermic reaction. The pyridine acts as a base to neutralize the HBr byproduct.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The hydrolysis to the carboxylic acid and subsequent intramolecular cyclization occur in situ.
-
Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield α-bromo-γ-butyrolactone.[16]
Applications in Drug Development and Agrochemicals
2,4-Dibromobutanoyl bromide serves as a key starting material for introducing the brominated butanoyl moiety into larger molecules. This is particularly relevant in:
-
Pharmaceuticals: Building blocks for creating complex heterocyclic systems or for use in alkylating active pharmaceutical ingredients (APIs).[3][4]
-
Agrochemicals: A precursor for fungicides and herbicides where the brominated structure contributes to biological activity.[3][4]
-
Polymers: Used in the synthesis of flame retardants and specialty polymers, where the high bromine content enhances fire resistance.[3][4]
Conclusion
2,4-Dibromobutanoyl bromide is more than a simple organobromide; it is a trifunctional synthetic tool offering chemists precise control over molecular construction. Its well-defined reactivity hierarchy—dominated by the acyl bromide and supplemented by two distinct alkyl bromide sites—enables complex, multi-step syntheses from a single, versatile precursor. The strategic application of this reagent, particularly in the synthesis of valuable lactones, underscores its importance for professionals in drug discovery, agrochemical development, and materials science. Mastery of its handling and reactivity unlocks a direct pathway to a wide array of high-value chemical entities.
References
-
LookChem. 2,4-dibromobutanoyl Bromide. [Link]
-
MySkinRecipes. 2,4-dibromobutyryl bromide. [Link]
-
Pharmacy Research. CAS 52412-07-4 2,4-dibromobutyryl bromide. [Link]
-
LookChem. Cas 52412-07-4,2,4-dibromobutyryl bromide. [Link]
-
Organic Syntheses. γ-CROTONOLACTONE. [Link]
-
Beilstein Journals. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]
-
PubMed. The first synthesis of a borylated α-methylene-γ-butyrolactone. [Link]
-
Organic Syntheses. ETHYL γ-BROMOBUTYRATE. [Link]
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). [Link]
-
Shandong Mopai Biotechnology Co., LTD. 2,4-dibromobutyryl bromide CAS NO.52412-07-4. [Link]
-
PubChem. 2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143. [Link]
-
MSU chemistry. Alkyl Halide Reactivity. [Link]
Sources
- 1. CAS 52412-07-4: 2,4-Dibromobutanoyl bromide | CymitQuimica [cymitquimica.com]
- 3. 2,4-dibromobutyryl bromide [myskinrecipes.com]
- 4. Cas 52412-07-4,2,4-dibromobutyryl bromide | lookchem [lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,4-dibromobutyryl bromide - Safety Data Sheet [chemicalbook.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. 2,4-Dibromobutanoyl bromide | 52412-07-4 [chemnet.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
